molecular formula C11H13N5O3 B14240311 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one CAS No. 213273-24-6

5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one

Cat. No.: B14240311
CAS No.: 213273-24-6
M. Wt: 263.25 g/mol
InChI Key: OAQJLOZJYFGWIC-UHFFFAOYSA-N
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Description

5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one is a compound that features a purine base linked to a dioxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one typically involves the reaction of a purine derivative with a dioxanone precursor. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds .

Scientific Research Applications

5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving purine derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to nucleosides, which are key components in antiviral and anticancer drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The purine base can mimic natural nucleosides, allowing it to interfere with nucleic acid synthesis and other cellular processes. This interaction can inhibit the activity of specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature may enhance its stability and bioavailability, making it a valuable compound for further research and development .

Properties

CAS No.

213273-24-6

Molecular Formula

C11H13N5O3

Molecular Weight

263.25 g/mol

IUPAC Name

5-[2-(2-aminopurin-9-yl)ethyl]-1,3-dioxan-2-one

InChI

InChI=1S/C11H13N5O3/c12-10-13-3-8-9(15-10)16(6-14-8)2-1-7-4-18-11(17)19-5-7/h3,6-7H,1-2,4-5H2,(H2,12,13,15)

InChI Key

OAQJLOZJYFGWIC-UHFFFAOYSA-N

Canonical SMILES

C1C(COC(=O)O1)CCN2C=NC3=CN=C(N=C32)N

Origin of Product

United States

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